4-chloro-1-(4-chlorobenzyl)-3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole
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Overview
Description
4-chloro-1-(4-chlorobenzyl)-3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and halogen substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(4-chlorobenzyl)-3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole typically involves multiple steps, starting from simpler aromatic compounds. One common approach is the reaction of 4-chlorobenzyl chloride with 3,5-bis[3-(difluoromethoxy)phenyl]pyrazole under specific conditions to achieve the desired product. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can be employed to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(4-chlorobenzyl)-3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: Electrophilic aromatic substitution reactions are common, where halogen atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hypochlorite and chromium (VI) salts.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as N-bromosuccinimide (NBS) are used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce various substituted aromatic compounds .
Scientific Research Applications
4-chloro-1-(4-chlorobenzyl)-3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 4-chloro-1-(4-chlorobenzyl)-3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-chlorobenzyl chloride: A simpler compound with similar structural features but different reactivity and applications.
4-chlorobenzaldehyde: Another related compound with distinct chemical properties and uses.
Uniqueness
4-chloro-1-(4-chlorobenzyl)-3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole is unique due to its complex structure, which imparts specific reactivity and potential for diverse applications. Its multiple aromatic rings and halogen substituents make it a versatile compound in both research and industrial contexts .
Properties
Molecular Formula |
C24H16Cl2F4N2O2 |
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Molecular Weight |
511.3 g/mol |
IUPAC Name |
4-chloro-1-[(4-chlorophenyl)methyl]-3,5-bis[3-(difluoromethoxy)phenyl]pyrazole |
InChI |
InChI=1S/C24H16Cl2F4N2O2/c25-17-9-7-14(8-10-17)13-32-22(16-4-2-6-19(12-16)34-24(29)30)20(26)21(31-32)15-3-1-5-18(11-15)33-23(27)28/h1-12,23-24H,13H2 |
InChI Key |
MXTSBBKLPKLFJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)C2=C(C(=NN2CC3=CC=C(C=C3)Cl)C4=CC(=CC=C4)OC(F)F)Cl |
Origin of Product |
United States |
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